molecular formula C16H18N2O2 B5284772 1-Benzyl-3-(4-ethoxyphenyl)urea

1-Benzyl-3-(4-ethoxyphenyl)urea

Cat. No.: B5284772
M. Wt: 270.33 g/mol
InChI Key: HEMLBNBWTFQTGY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-ethoxyphenyl)urea is an organic compound with the molecular formula C16H18N2O2 It is a derivative of urea, featuring a benzyl group and an ethoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-ethoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of p-phenetidine with benzyl isocyanate. The reaction typically occurs in an organic solvent such as toluene or benzene, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and ethoxyphenyl groups can undergo substitution reactions, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted urea derivatives depending on the substituents introduced.

Scientific Research Applications

1-Benzyl-3-(4-ethoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

1-Benzyl-3-(4-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Benzyl-3-(4-isopropylphenyl)urea: Contains an isopropyl group instead of an ethoxy group.

    1-Benzyl-3-(4-chlorophenyl)urea: Features a chlorine atom instead of an ethoxy group.

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and physical properties, making it distinct from its analogs. This structural variation can influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-benzyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-15-10-8-14(9-11-15)18-16(19)17-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMLBNBWTFQTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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